molecular formula C18H22N2O5S2 B2827066 methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate CAS No. 1396631-80-3

methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2827066
CAS No.: 1396631-80-3
M. Wt: 410.5
InChI Key: DJNDVYZVGVAHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a morpholine ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.

    Esterification: The 4-sulfamoylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield methyl 4-sulfamoylbenzoate.

    Attachment of the Morpholine-Thiophene Moiety: The final step involves the nucleophilic substitution reaction where the morpholine-thiophene moiety is introduced. This can be achieved by reacting methyl 4-sulfamoylbenzoate with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could potentially act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research into its pharmacokinetics and pharmacodynamics would be necessary to fully understand its medicinal potential.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired characteristics.

Mechanism of Action

The mechanism by which methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The morpholine ring and thiophene moiety could play crucial roles in binding to these targets, while the sulfamoyl group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(2-morpholinoethyl)sulfamoyl)benzoate: Lacks the thiophene ring, which might reduce its potential interactions with certain biological targets.

    Methyl 4-(N-(2-piperidino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate: Contains a piperidine ring instead of a morpholine ring, which could alter its pharmacokinetic properties.

Uniqueness

Methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is unique due to the combination of its morpholine ring and thiophene moiety, which may confer specific binding properties and reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[(2-morpholin-4-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-24-18(21)14-2-4-16(5-3-14)27(22,23)19-12-17(15-6-11-26-13-15)20-7-9-25-10-8-20/h2-6,11,13,17,19H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDVYZVGVAHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.